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Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

Cat. No.: B15549764 Get Quote

Introduction

The functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern

organic synthesis, offering a direct and atom-economical route to complex molecules from

simple precursors. Among the various strategies, transition-metal-catalyzed nitrene insertion

into C-H bonds has emerged as a powerful tool for constructing C-N bonds, which are

ubiquitous in pharmaceuticals and biologically active compounds. Dirhodium(II) paddlewheel

complexes are highly effective catalysts for this transformation.[1] While catalysts like

Rh₂(OAc)₄ are common, Rhodium(II) triphenylacetate dimer, Rh₂(O₂CCPh₃)₄ or Rh₂(TPA)₄,

which features bulky triphenylacetate ligands, offers unique selectivity and reactivity,

particularly in reactions involving carbamate-derived nitrenes.[2][3] This document provides

detailed application notes and protocols for researchers utilizing Rh₂(O₂CCPh₃)₄ in C-H

amination reactions.

Mechanism of Action

The catalytic cycle for rhodium-catalyzed C-H amination is believed to proceed through the

formation of a highly reactive rhodium-nitrene intermediate.[4][5] The process begins with the

reaction of the Rh(II) catalyst with a nitrene precursor, such as a sulfonyl azide or an N-

tosyloxycarbamate, often facilitated by an oxidant or base.[5][6] This generates the key metal-

nitrenoid species. This electrophilic intermediate then undergoes insertion into a C-H bond of

the substrate via a concerted, asynchronous transition state.[5] Finally, the product is released,

regenerating the active Rh(II) catalyst for the next cycle.
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Catalytic cycle of Rh(II)-catalyzed C-H nitrene insertion.

Quantitative Data Summary
Rhodium(II) triphenylacetate dimer has proven effective for the intramolecular C-H insertion

of nitrenes derived from N-tosyloxycarbamates, leading to the formation of oxazolidinones.[6]

The reaction proceeds efficiently for benzylic, tertiary, and even secondary C-H bonds with high

yields.[6]
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Entry
Substrate (N-
Tosyloxycarba
mate)

C-H Bond Type
Product
(Oxazolidinone
)

Yield (%)[6]

1

N-Tosyloxy-3-

phenylpropylcarb

amate

Benzylic (2°)
5-Phenyl-

oxazolidin-2-one
85

2

N-Tosyloxy-3,3-

dimethylbutylcar

bamate

Tertiary (3°)
5,5-Dimethyl-

oxazolidin-2-one
81

3

N-Tosyloxy-4-

phenylbutylcarba

mate

Benzylic (2°)

5-

(Phenylmethyl)-

oxazolidin-2-one

75

4

N-Tosyloxy-4-

methylpentylcarb

amate

Tertiary (3°)
5-Isopropyl-

oxazolidin-2-one
78

5
N-Tosyloxy-

pentylcarbamate
Secondary (2°)

5-Ethyl-

oxazolidin-2-one
64

Experimental Protocols
A general workflow for these reactions involves careful setup under an inert atmosphere,

execution of the reaction, and subsequent purification and analysis of the product.
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2. Reaction Setup
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3. Reaction Execution
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General experimental workflow for C-H amination.
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Protocol 1: General Procedure for Intramolecular C-H
Amination of N-Tosyloxycarbamates
This protocol is adapted from the rhodium-catalyzed decomposition of N-tosyloxycarbamates to

form oxazolidinones.[6]

Materials:

N-tosyloxycarbamate substrate (1.0 eq)

Rhodium(II) triphenylacetate dimer, Rh₂(O₂CCPh₃)₄ (6 mol%)[6]

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

Dichloromethane (CH₂Cl₂), anhydrous

Inert gas (Nitrogen or Argon)

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Silica gel for chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add the N-

tosyloxycarbamate substrate (e.g., 0.5 mmol, 1.0 eq).

Add anhydrous dichloromethane (e.g., 5 mL) to dissolve the substrate.

To the stirred solution, add Rhodium(II) triphenylacetate dimer (0.03 mmol, 6 mol%) and

anhydrous potassium carbonate (1.5 mmol, 3.0 eq).[6]

Stir the resulting suspension vigorously at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 2-6 hours).
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst

and inorganic base.

Rinse the filter pad with a small amount of dichloromethane.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexanes/ethyl acetate) to afford the pure oxazolidinone.

Protocol 2: Preparation of Sulfamoyl Azide Nitrene
Precursors
Sulfamoyl azides are precursors for sulfamoyl nitrenes. A modern, safe method for their

synthesis from secondary amines has been developed using a specialized sulfonyl azide

transfer agent.[7]

Materials:

Secondary amine (1.0 eq)

2,3-dimethyl-1H-imidazolium triflate (sulfonyl azide transfer reagent) (1.1 eq)[7]

Acetonitrile (CH₃CN), anhydrous

Inert gas (Nitrogen or Argon)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve the sulfonyl azide transfer

reagent (1.1 eq) in anhydrous acetonitrile (to make a ~0.1 M solution).

Cool the solution to 0 °C in an ice bath.

Add the secondary amine (1.0 eq) neat to the stirred solution.[7]

Allow the reaction to stir at 0 °C for approximately 1.5 hours. Monitor by LC-MS for

completion.
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Upon completion, the reaction mixture can often be used directly or subjected to an aqueous

work-up and extraction to isolate the sulfamoyl azide product.

Safety Note: While modern azide transfer reagents are designed for improved safety, all azide

compounds should be handled with extreme care behind a blast shield, as they are potentially

explosive.[7]

Logical Relationships and Key Components
The success of the C-H amination reaction hinges on the interplay between three key

components: the substrate containing the target C-H bond, the nitrene precursor that provides

the nitrogen moiety, and the rhodium catalyst that facilitates the transformation.

Substrate
(with C-H bond)

Aminated Product

Nitrene Precursor
(e.g., R-N₃)

Rh₂(O₂CCPh₃)₄
Catalyst

Enables
Transformation

Click to download full resolution via product page

Relationship of key components in C-H amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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